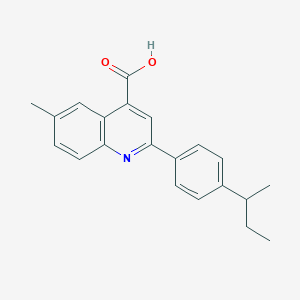

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline backbone, followed by various functional group interconversions and additions . The exact method would depend on the specific reagents and conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxylic acid group, a sec-butyl group, and a methyl group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich quinoline ring and the electron-withdrawing carboxylic acid group. It could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the nonpolar sec-butyl and methyl groups could enhance its solubility in organic solvents .

Scientific Research Applications

Synthetic Studies and Structural Analysis

- Synthetic studies on similar compounds, like 4H-Chromene-2-carboxylic acid derivatives, have shown their use in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

- Investigations into the synthesis and crystal structure of various organic acid-base adducts using 2-methylquinoline, a compound structurally related to 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid, have been conducted to understand noncovalent interactions in these compounds (Gao et al., 2014).

Synthesis and Chemical Transformations

- The synthesis of highly congested amino derivatives of similar quinoline compounds has been explored, providing insights into novel synthetic methods and potential applications in medicinal chemistry (Farhanullah et al., 2009).

- Research on the crystal and molecular structure of organic acid-base adducts from 2-methylquinoline with various acids contributes to the understanding of the structure and potential applications of quinoline derivatives (Jin et al., 2012).

Biological Activities

- Studies on 2-Methyl- and 2-Styrylquinoline-4-Carboxylic Acids, similar to the compound of interest, have shown that these compounds possess anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015).

Photoluminescence and Semiconductor Properties

- A study on a related compound, [Zn(CH3OH)4(MCA)2] with 3-hydroxy-2-methylquinoline-4-carboxylic acid, demonstrated its potential in photoluminescence and as a semiconductor, showing an emission in the blue region (Yi et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-4-14(3)15-6-8-16(9-7-15)20-12-18(21(23)24)17-11-13(2)5-10-19(17)22-20/h5-12,14H,4H2,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROZFAZGZTCTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)

![N-(2-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2366807.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)

![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)